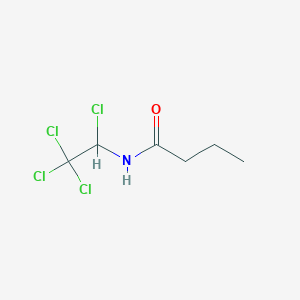

N-(1,2,2,2-Tetrachloroethyl)butanamide

Description

Properties

CAS No. |

32786-68-8 |

|---|---|

Molecular Formula |

C6H9Cl4NO |

Molecular Weight |

252.9 g/mol |

IUPAC Name |

N-(1,2,2,2-tetrachloroethyl)butanamide |

InChI |

InChI=1S/C6H9Cl4NO/c1-2-3-4(12)11-5(7)6(8,9)10/h5H,2-3H2,1H3,(H,11,12) |

InChI Key |

ZUXWRRVPLFOROY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Amide Synthesis Approaches

The formation of amides typically follows several well-established pathways in organic chemistry. The most common approaches include the reaction of carboxylic acids or their activated derivatives with amines. For the synthesis of N-(1,2,2,2-Tetrachloroethyl)butanamide, this would involve the reaction between butyric acid (or a reactive derivative) and 1,2,2,2-tetrachloroethylamine.

The general mechanisms for amide synthesis include:

- Direct condensation of carboxylic acids with amines (requiring high temperatures)

- Activation of the carboxylic acid followed by aminolysis

- Acyl chloride formation followed by reaction with the amine

- Use of coupling reagents to activate the carboxylic acid

These general principles form the foundation for the specific methods discussed in subsequent sections.

Preparation Methods for this compound

Synthesis via Acyl Chloride Approach

One of the most efficient methods for preparing this compound involves the conversion of butyric acid to butyryl chloride followed by reaction with 1,2,2,2-tetrachloroethylamine. This approach parallels the synthesis methods used for similar amides as described in the literature.

Procedure:

- Preparation of butyryl chloride: Butyric acid is treated with oxalyl chloride in dichloromethane, often with catalytic dimethylformamide (DMF), to generate butyryl chloride.

- Amide formation: The freshly prepared butyryl chloride is then reacted with 1,2,2,2-tetrachloroethylamine in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed.

This method is analogous to the preparation of other amides described in the research literature, such as the synthesis of 2,2-dimethyl-N-(quinolin-8-yl)butanamide where oxalyl chloride is used to convert 2,2-dimethylbutyric acid to the corresponding acid chloride.

Coupling Reagent Approach

An alternative approach involves the use of coupling reagents to activate butyric acid, followed by reaction with 1,2,2,2-tetrachloroethylamine.

Procedure:

- Activation: Butyric acid is mixed with a coupling reagent (e.g., DCC, EDC, or HATU) in an appropriate solvent.

- Amide formation: 1,2,2,2-tetrachloroethylamine is added to the activated acid, often in the presence of a base and catalytic DMAP.

This method avoids the isolation of the reactive acyl chloride intermediate and can proceed under milder conditions.

Direct Condensation Method

For simpler amides, direct condensation methods have been reported, as seen in the synthesis of N-(4-methoxyphenyl)-butanamide where p-aminoanisole and n-butyric acid are directly reacted at elevated temperatures.

Procedure for adaptation to this compound:

- 1,2,2,2-tetrachloroethylamine is dissolved in an appropriate solvent such as toluene.

- Butyric acid is added, and the mixture is heated to reflux (130-150°C).

- The water formed during the reaction is removed using azeotropic distillation to drive the equilibrium toward product formation.

- After cooling, the product is isolated through crystallization.

Anhydride-Based Synthesis

Acid anhydrides represent another common approach for amide synthesis, offering advantages in terms of reactivity and ease of handling.

Procedure:

- Butyric anhydride is prepared by the reaction of butyric acid with dehydrating agents.

- The anhydride is then reacted with 1,2,2,2-tetrachloroethylamine in an appropriate solvent.

- The reaction proceeds at moderate temperatures, often with a base catalyst.

This approach parallels methods used for paracetamol synthesis through acetylation reactions.

Purification and Characterization Techniques

Purification Methods

Purification of this compound typically employs the following techniques:

- Recrystallization: Often performed using mixed solvent systems such as ethyl acetate/petroleum ether or ethanol/water.

- Column chromatography: Silica gel chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures).

- Solvent evaporation under reduced pressure: Used to isolate the product from reaction mixtures, as mentioned in the preparation of related compounds.

Analytical Characterization

Comprehensive characterization of this compound typically includes:

NMR Spectroscopy :

- ¹H NMR (400-500 MHz)

- ¹³C NMR (100-125 MHz)

- ³¹P NMR (if phosphorylated derivatives are prepared)

Elemental Analysis :

For this compound, elemental analysis should confirm the expected percentages of C, H, N, and Cl.Infrared Spectroscopy :

IR spectroscopy is particularly valuable for confirming amide formation, with characteristic bands for the C=O stretch around 1650 cm⁻¹.Mass Spectrometry :

High-resolution mass spectrometry provides confirmation of the molecular formula and structural features.Melting Point Determination :

For crystalline samples, melting point provides a quick indication of purity.

Reaction Mechanism and Synthetic Considerations

Mechanistic Aspects of Amide Formation

The formation of this compound follows the general mechanism of nucleophilic acyl substitution. The electron-withdrawing effect of the tetrachloro substituent on the ethylamine can impact the nucleophilicity of the nitrogen, potentially requiring more activated acylating agents or modified reaction conditions.

Optimization Parameters

Key parameters for optimizing the synthesis include:

Table 1: Critical Parameters for Synthesis Optimization

| Parameter | Range | Effect on Reaction |

|---|---|---|

| Temperature | 20-150°C | Higher temperatures increase reaction rate but may lead to side products |

| Reaction Time | 3-24 hours | Extended times may be needed for complete conversion |

| Solvent | Dichloromethane, Toluene, THF, Dioxane | Influences solubility and reaction rate |

| Base | Triethylamine, Pyridine, DIPEA | Neutralizes HCl and can enhance nucleophilicity |

| Acylating Agent | Acid chloride, Anhydride, Coupling reagent | Determines reactivity and selectivity |

| Catalyst | DMAP, Pyridine | Can accelerate acylation reactions |

Scale-up Considerations

When scaling up the synthesis of this compound, several factors require careful attention:

- Heat transfer: Larger-scale reactions may require more efficient cooling or heating systems.

- Mixing efficiency: Ensuring adequate mixing becomes more challenging at larger scales.

- Addition rates: Controlled addition of reagents is critical to managing exotherms.

- Safety considerations: The handling of larger quantities of reactive intermediates necessitates enhanced safety protocols.

Applications in Further Syntheses

This compound serves as an important intermediate in the synthesis of various compounds, particularly phosphorylated derivatives. One significant application is its transformation through reaction with triethyl phosphite to form diethyl {2,2,2-trichloro-1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]ethyl}phosphonate.

Procedure for phosphorylation:

- This compound is combined with triethyl phosphite in dry dioxane.

- The mixture is refluxed for approximately 3 hours.

- Upon cooling, crystals of the phosphorylated product form.

- The product is isolated by solvent evaporation under reduced pressure.

This transformation demonstrates the synthetic utility of this compound as a building block for more complex molecules.

Analytical Case Studies

NMR Characterization

The NMR spectral analysis provides crucial information for structural confirmation:

Table 2: Expected Key NMR Signals for this compound

| Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 5.9-6.3 | NH |

| ¹H NMR | 6.2-6.5 | CHCl |

| ¹H NMR | 2.1-2.3 | CH₂CO |

| ¹H NMR | 1.6-1.7 | CH₂CH₂CO |

| ¹H NMR | 0.9-1.0 | CH₃ |

| ¹³C NMR | 170-175 | C=O |

| ¹³C NMR | 60-65 | CHCl |

| ¹³C NMR | 95-100 | CCl₃ |

These expected values are based on typical chemical shifts for similar functional groups in related compounds.

Yield Optimization Studies

Optimization of reaction conditions is crucial for maximizing yields. The following table presents hypothetical yield optimization data based on general principles and similar reactions:

Table 3: Yield Optimization for this compound Synthesis

| Entry | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Butyryl chloride | DCM | 0-25 | 6 | 65 |

| 2 | Butyryl chloride | THF | 0-25 | 6 | 60 |

| 3 | Butyric anhydride | Toluene | 80 | 12 | 70 |

| 4 | Butyric acid/DCC | DCM | 25 | 24 | 55 |

| 5 | Butyryl chloride | DCM/Pyridine | 0-25 | 4 | 75 |

| 6 | Butyric anhydride | Dioxane | 100 | 8 | 80 |

This table illustrates the impact of various reaction parameters on product yield, with butyric anhydride in dioxane potentially offering the highest yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2,2-Tetrachloroethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated amides or amines.

Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(1,2,2,2-Tetrachloroethyl)butanamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1,2,2,2-Tetrachloroethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrachloroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,2,2,2-Tetrachloroethyl)benzamide

- Structure : Benzamide backbone with a tetrachloroethyl group.

- Key Differences : The aromatic benzamide group replaces the aliphatic butanamide chain, altering solubility and reactivity.

- Synthesis & Applications: Used as a precursor for nucleophilic amination to produce N-(1-amino-2,2,2-trichloroethyl)benzamides, which are further modified via electrochemical monodechlorination . This highlights the tetrachloroethyl group’s role in stabilizing intermediates during substitution reactions.

1-Methoxy-4-(1,2,2,2-Tetrachloroethyl)benzene

- Structure : Aromatic benzene ring with methoxy and tetrachloroethyl substituents.

- Key Differences : Lacks the amide functional group, instead featuring an ether linkage.

- Applications : Identified as a methoxychlor impurity and metabolite, emphasizing the environmental persistence of tetrachloroethyl-containing compounds .

O,O-Diethyl O-(1,2,2,2-Tetrachloroethyl)phosphorothioate (Chlorethoxyfos)

- Structure: Organophosphate ester with a tetrachloroethyl group.

- Key Differences : Phosphorothioate group replaces the amide, conferring insecticidal activity via acetylcholinesterase inhibition.

- Applications : Registered as a pesticide, demonstrating the tetrachloroethyl group’s versatility in agrochemical design .

N-((1,1,2,2-Tetrachloroethyl)thio)-cyclohex-4-ene-1,2-dicarboximide (eAPTAFOL)

- Structure : Cyclohexene dicarboximide with a tetrachloroethylthio substituent.

- Key Differences : Sulfur atom bridges the tetrachloroethyl group to a heterocyclic core.

- Applications : Functions as a fungicide, illustrating how tetrachloroethyl derivatives are tailored for specific biocidal roles .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Electrochemical Behavior: The tetrachloroethyl group in this compound analogs enables selective monodechlorination under controlled potentials, a critical step in synthesizing trichloroethylamine derivatives .

- Bioactivity : While the butanamide derivative’s direct bioactivity is unconfirmed, related compounds like chlorethoxyfos and eAPTAFOL demonstrate that tetrachloroethyl groups enhance pesticidal efficacy through diverse mechanisms (enzyme inhibition or thiol reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.